molecular formula C8H8N2O2 B064774 4-Methoxy-1,2-benzisoxazol-3-amine CAS No. 177995-40-3

4-Methoxy-1,2-benzisoxazol-3-amine

Cat. No.: B064774
CAS No.: 177995-40-3
M. Wt: 164.16 g/mol
InChI Key: YFNIGSJHKGKXEQ-UHFFFAOYSA-N
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Description

4-Methoxy-1,2-benzoxazol-3-amine is an organic compound with the molecular formula C8H8N2O2. It is a derivative of benzoxazole, a bicyclic compound consisting of a benzene ring fused to an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1,2-benzoxazol-3-amine typically involves the reaction of 2-aminophenol with methoxy-substituted benzaldehydes under specific conditions. One common method includes the use of a catalyst such as a nanocatalyst or metal catalyst to facilitate the reaction . The reaction is usually carried out in a solvent like ethanol or water under reflux conditions.

Industrial Production Methods: Industrial production of 4-Methoxy-1,2-benzoxazol-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1,2-benzoxazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can produce various substituted benzoxazole derivatives .

Scientific Research Applications

Chemical Applications

4-Methoxy-1,2-benzisoxazol-3-amine serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex organic molecules and heterocycles, which are essential in developing new materials and pharmaceuticals.

Key Synthetic Pathways:

  • The synthesis often involves the reaction of 2-aminophenol with methoxy-substituted benzaldehydes under catalytic conditions. Catalysts such as metal nanoparticles or nanocatalysts can enhance reaction efficiency and yield.

Table 1: Common Synthetic Routes for this compound

Method Catalyst Yield Comments
Reaction with benzaldehydesMetal nanoparticlesHighEfficient under mild conditions
Condensation with aminesNanocatalystsModerateRequires optimization of reaction time

Biological Applications

The compound exhibits promising bioactive properties, particularly in antimicrobial and antifungal domains. Research indicates its potential efficacy against various pathogens, making it a candidate for further pharmaceutical development.

Mechanism of Action:
this compound may exert its biological effects by inhibiting specific enzymes or disrupting cellular processes in target organisms. This interaction could lead to its application in treating infections and possibly cancer.

Case Study: Antimicrobial Activity
A study demonstrated that derivatives of this compound showed significant activity against Staphylococcus aureus and Candida albicans. The results indicated that modifications to the amine group enhanced antimicrobial potency.

Medical Applications

The compound's potential in medicinal chemistry is notable, particularly in developing new pharmaceuticals aimed at treating infectious diseases and cancer.

Pharmaceutical Development:
Research suggests that this compound can serve as a lead compound for synthesizing novel drugs with enhanced efficacy and reduced side effects. Its structural characteristics allow for modifications that can improve pharmacokinetic profiles .

Table 2: Potential Medical Applications

Application Area Potential Use Current Research Status
Antimicrobial agentsTreatment for bacterial infectionsPreclinical studies ongoing
Antifungal agentsTreatment for fungal infectionsPreliminary results promising
Cancer therapeuticsDevelopment of anticancer drugsEarly-stage research

Industrial Applications

In addition to its biological applications, this compound is utilized in industrial settings for the synthesis of specialized materials such as polymers and dyes.

Material Science:
The compound's unique properties make it suitable for creating materials with specific characteristics tailored to various industrial needs. For instance, it can be incorporated into polymer matrices to enhance mechanical strength or thermal stability.

Mechanism of Action

The mechanism of action of 4-Methoxy-1,2-benzoxazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the organism being studied .

Comparison with Similar Compounds

    Benzoxazole: The parent compound, which lacks the methoxy and amine groups.

    2-Aminobenzoxazole: Similar structure but without the methoxy group.

    4-Methoxybenzoxazole: Lacks the amine group at the 3-position.

Uniqueness: 4-Methoxy-1,2-benzoxazol-3-amine is unique due to the presence of both methoxy and amine groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Biological Activity

4-Methoxy-1,2-benzisoxazol-3-amine (4-MOBA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological interactions, and potential applications in pharmacology and biotechnology.

Chemical Structure and Properties

4-MOBA is characterized by its unique structure featuring a benzisoxazole core with a methoxy group and an amino group. Its molecular formula is C₈H₈N₂O₂, with a molecular weight of approximately 164.16 g/mol. The presence of these functional groups significantly influences its chemical behavior and biological activity.

Biological Activity Overview

Research indicates that 4-MOBA exhibits significant biological activity, particularly as a ligand for various receptors. Its structural similarity to other bioactive compounds suggests potential applications in pharmacology, especially in developing drugs targeting the central nervous system (CNS) and other biological pathways.

Key Biological Activities

  • Antimicrobial Properties :
    • 4-MOBA derivatives have shown promise as antimicrobial agents. For instance, studies demonstrate that certain benzisoxazole derivatives possess antibacterial activity against multi-drug resistant strains of Acinetobacter baumannii with minimum inhibitory concentrations (MICs) as low as 6.25 μg/ml .
  • Neurological Effects :
    • The compound's ability to interact with neurotransmitter receptors suggests potential applications in treating neurological disorders. Its analogs have been studied for their effects on glycine receptors, which are crucial for synaptic transmission in the CNS .
  • Fluorescent Probes :
    • 4-MOBA serves as a versatile building block for synthesizing fluorescent probes used in bioanalytical applications. These probes facilitate the visualization of biomolecules like proteins and nucleic acids, enhancing our understanding of various biological processes.

The mechanism of action of 4-MOBA involves its interaction with specific biological targets:

  • Receptor Binding : The compound may act as a ligand for glycine receptors and other neurotransmitter systems, influencing synaptic plasticity and neurotransmission dynamics .
  • Antibacterial Mechanism : In the case of its antibacterial properties, studies suggest that 4-MOBA may disrupt bacterial metabolic processes, potentially targeting enzymes involved in synthesizing critical metabolites like 4-hydroxybenzoate .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how 4-MOBA stands out among related compounds:

Compound NameStructure FeaturesUnique Aspects
3-Amino-4-methoxybenzisoxazoleSimilar core structure with an amino groupEnhanced solubility due to amino functionality
BenzisoxazoleParent compound without substituentsLacks the methoxy and amino groups
5-MethylbenzisoxazoleMethyl substitution on the benzene ringVariation in biological activity due to methyl group

The combination of methoxy and amino groups in 4-MOBA enhances its potential for receptor interactions compared to simpler derivatives.

Case Studies

Several studies have explored the biological activity of 4-MOBA:

  • Fluorescent Probes Development : Research has demonstrated the effectiveness of 4-MOBA-based probes in labeling biomolecules for imaging applications, showcasing their utility in various biochemical assays.
  • Antibacterial Activity : A study investigating the antibacterial effects of benzisoxazole derivatives revealed that modifications to the core structure could optimize activity against resistant bacterial strains, suggesting pathways for developing new antibiotics .
  • Neuropharmacological Studies : Investigations into glycine receptor modulators have shown that compounds similar to 4-MOBA can influence synaptic responses and may lead to novel treatments for cognitive disorders .

Properties

IUPAC Name

4-methoxy-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-11-5-3-2-4-6-7(5)8(9)10-12-6/h2-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNIGSJHKGKXEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381537
Record name 4-Methoxy-1,2-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177995-40-3
Record name 4-Methoxy-1,2-benzisoxazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177995-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-1,2-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

709.5 mg (9.45 mmol) of acetohydroxamic acid are initially charged in 8 ml of anhydrous dimethylformamide, and 1.06 g (9.45 mmol) of potassium tert-butoxide are added at room temperature. After 40 minutes of stirring, 1 g (6.62 mmol) of 2-fluoro-6-methoxybenzonitrile is added. The mixture is heated at 60° C. for 16 hours. 20 ml of saturated sodium chloride solution are then added to the reaction mixture. The precipitated crystals are filtered off with suction and washed with water.
Quantity
709.5 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

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